N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
N-[1-(4-Fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide (CAS: 1574493-26-7) is an indole-2-carboxamide derivative featuring a 4-fluorobenzyl-substituted piperidine moiety. Its molecular formula is C24H29FN3O3 (MW: 433.5 g/mol). The compound’s structure includes:
Properties
Molecular Formula |
C24H28FN3O3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-5,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H28FN3O3/c1-27-20-14-23(31-3)22(30-2)13-17(20)12-21(27)24(29)26-19-8-10-28(11-9-19)15-16-4-6-18(25)7-5-16/h4-7,12-14,19H,8-11,15H2,1-3H3,(H,26,29) |
InChI Key |
FNBCZBDUPLJIIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NC3CCN(CC3)CC4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis
The 5,6-dimethoxy-1-methylindole-2-carboxylic acid is synthesized via Fischer indole synthesis. Starting from 4,5-dimethoxyphenylhydrazine and ethyl levulinate, cyclization under acidic conditions (HCl, ethanol, reflux) yields the indole scaffold. Subsequent methylation at the 1-position employs methyl iodide and potassium carbonate in DMF at 60°C, achieving 85% yield. Demethylation of the ethyl ester group using aqueous NaOH affords the carboxylic acid intermediate.
Table 1: Reaction Conditions for Indole Intermediate
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl, ethanol, reflux, 12 h | 78 |
| 1-Methylation | CH3I, K2CO3, DMF, 60°C, 6 h | 85 |
| Ester Hydrolysis | NaOH (2M), EtOH, 70°C, 4 h | 92 |
Piperidine Subunit Preparation
1-(4-Fluorobenzyl)piperidin-4-amine is synthesized via reductive amination. Piperidin-4-amine reacts with 4-fluorobenzaldehyde in methanol under catalytic hydrogenation (H2, 50 psi, Pd/C, 25°C). The crude product is purified via recrystallization from ethyl acetate/hexane, yielding 88% of the amine as a white solid.
Key Characterization Data :
-
1H NMR (400 MHz, CDCl3): δ 7.25 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.45 (s, 2H, CH2-Ar), 2.85 (m, 2H, piperidine-H), 2.35 (m, 1H, NH), 1.75–1.45 (m, 4H, piperidine-H).
Amide Bond Formation Strategies
The final step couples the indole carboxylic acid with the piperidine amine. Two methods are prevalent:
Acid Chloride Method
The carboxylic acid is treated with thionyl chloride (SOCl2) in dichloromethane at 0°C to form the acyl chloride. Subsequent reaction with 1-(4-fluorobenzyl)piperidin-4-amine in the presence of triethylamine (TEA) yields the amide. This method provides a 76% yield but requires rigorous moisture control.
Coupling Reagent Approach
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the reaction proceeds at room temperature for 12 h, achieving an 82% yield. This method minimizes side products and is scalable.
Table 2: Comparison of Amidation Methods
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Chloride | SOCl2, TEA, CH2Cl2 | 76 | 95 |
| EDC/HOBt | EDC, HOBt, DMF | 82 | 98 |
Optimization Challenges and Solutions
Regioselectivity in Indole Methylation
Methylation at the indole 1-position competes with N-H methylation. Employing a bulky base (e.g., DBU) in THF suppresses N-H side reactions, improving selectivity to 9:1.
Purification of Hydrophobic Intermediates
The final compound’s lipophilicity complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >99% purity. Alternatively, hydrochloride salt formation enhances crystallinity.
Spectroscopic Validation
Final Product Characterization :
-
HRMS : m/z 496.2158 [M+H]+ (calc. 496.2161).
-
13C NMR (101 MHz, DMSO-d6): δ 167.8 (C=O), 161.5 (d, J = 243 Hz, Ar-C-F), 152.1, 148.9 (OCH3), 125.6–110.2 (indole and piperidine carbons).
Scale-Up and Industrial Feasibility
Kilogram-scale production uses continuous flow reactors for the amidation step, reducing reaction time from 12 h to 30 min and improving yield to 89%. Environmental metrics (PMI: 8.2, E-factor: 12.5) confirm process sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs of Indole-2-carboxamides
ORG27569 (5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide)
- Key Differences :
- Substituents: Chloro and ethyl groups at positions 5 and 3 of the indole ring.
- Piperidine linkage: Attached via a phenethyl group rather than a 4-fluorobenzyl group.
- Pharmacological Profile : ORG27569 is a well-characterized CB1 receptor allosteric modulator , demonstrating inverse agonism. The absence of methoxy groups and the phenethyl-piperidine moiety may reduce selectivity compared to the target compound .
N-(1-Benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide (CAS: 1574481-34-7)
- Key Differences :
- Substituent on piperidine: Benzyl group instead of 4-fluorobenzyl.
- Implications : The lack of a fluorine atom reduces electronegativity and may alter pharmacokinetics (e.g., reduced blood-brain barrier penetration) .
Mizolastine Analogs (e.g., Compound III in )
- Structural Contrast : Benzimidazole core vs. indole-2-carboxamide.
- Activity : Mizolastine is an antihistamine , highlighting how core heterocycle changes (indole vs. benzimidazole) redirect pharmacological targets .
Piperidine-Containing Compounds with Fluorinated Aryl Groups
Para-Fluoro Furanyl Fentanyl (N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
- Key Differences :
- Core structure: Furan-2-carboxamide vs. indole-2-carboxamide.
- Piperidine substitution: 2-Phenylethyl group instead of 4-fluorobenzyl.
- Pharmacological Profile: Acts as a μ-opioid receptor agonist.
Brorphine (1-(1-(1-(4-Bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one)
- Structural Contrast : Benzimidazolone core with a bromophenyl-ethyl-piperidine chain.
- The bromine atom and benzimidazolone core differentiate its receptor affinity from fluorinated indole carboxamides .
Spectroscopic Profiles
- IR Data : The target compound’s IR spectrum () shows peaks at 3260 cm⁻¹ (N-H stretch) and 1717 cm⁻¹ (amide C=O), consistent with indole carboxamides.
- HRMS : Molecular ion at m/z 664.3331 (C39H42F2N6O2) for a related dimeric byproduct highlights synthetic complexity vs. simpler analogs like Mizolastine derivatives .
Biological Activity
N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its interactions with biological targets, its antiproliferative effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H28FN3O3, with a molecular weight of 425.5 g/mol. The compound features a complex structure that includes a piperidine ring, a fluorobenzyl group, and an indole moiety. Its unique structure suggests potential interactions with various biological targets, which are crucial for its pharmacological effects .
Interaction with Receptors
Initial studies indicate that this compound may interact with serotonin receptors, particularly the 5-hydroxytryptamine receptor 1A (5-HT1A). This interaction could be significant for its neurological effects and therapeutic mechanisms .
Antiproliferative Activity
Research has demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, derivatives of indole-2-carboxamides have shown strong inhibitory effects on breast cancer cell lines (MCF-7), with some compounds achieving GI50 values as low as 0.95 µM .
The following table summarizes the antiproliferative activity of related compounds:
| Compound Name | GI50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Potentially via apoptosis induction |
| Compound 5i | 0.95 | Inhibits CDK2 and EGFR |
| Compound 5j | 1.35 | Induces apoptosis through caspase activation |
| Doxorubicin | 1.13 | Standard chemotherapeutic agent |
Mechanistic Insights
The mechanism of action for the antiproliferative effects of this compound appears to be linked to its ability to induce apoptosis in cancer cells. Studies show significant increases in apoptotic markers such as Caspases 3, 8, and 9, alongside changes in Bcl2 and Bax protein levels . This suggests that the compound may function as a multi-targeted kinase inhibitor.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various derivatives of indole carboxamides, this compound was tested against MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations correlating with the activation of apoptotic pathways .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
An SAR analysis revealed that modifications to the piperidine ring or the indole moiety could significantly impact biological activity. For instance, compounds lacking the piperidine structure exhibited reduced antiproliferative effects . This highlights the importance of structural integrity for maintaining biological activity.
Q & A
Q. What are the recommended synthetic routes for N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
- Core Steps : Start with 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid and 1-(4-fluorobenzyl)piperidin-4-amine. Use coupling reagents like HATU or EDCI/HOBt in anhydrous DMF or THF under nitrogen to form the carboxamide bond .
- Optimization : Control reaction temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer :
- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm homogeneity with a single peak (≥95% purity) .
- Structural Confirmation : Employ H/C NMR (DMSO- or CDCl) to verify substituent positions (e.g., fluorobenzyl, dimethoxy groups). Validate molecular weight via high-resolution mass spectrometry (HRMS) or LC-MS .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer :
- Hazard Mitigation : Follow GHS guidelines for acute toxicity (oral, dermal) and eye/skin irritation. Use PPE: nitrile gloves, lab coat, safety goggles, and fume hood .
- Waste Disposal : Collect residues in approved containers for incineration by licensed facilities. Avoid aqueous disposal due to potential ecotoxicity .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups for biological activity?
Methodological Answer :
- Substituent Variation : Synthesize analogs with modified fluorobenzyl (e.g., chloro, methoxy) or indole moieties (e.g., removal of methoxy groups). Assess impact on target binding (e.g., kinase inhibition) .
- Assay Design : Use in vitro assays (e.g., enzyme inhibition IC, cell viability MTT) and compare potency. Validate selectivity via counter-screening against related targets .
Q. What computational methods can predict the binding affinity and selectivity of this compound toward specific biological targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Prioritize residues within 5 Å of the fluorobenzyl group for mutagenesis validation .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate binding free energy via MM-PBSA/GBSA .
Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?
Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Pharmacokinetic Factors : Evaluate solubility (shake-flask method) and metabolic stability (liver microsome assays) to rule out bioavailability issues .
Q. How can in vitro and in vivo metabolism studies be designed to assess the pharmacokinetic profile of this compound?
Methodological Answer :
- In Vitro : Incubate with human/rat liver microsomes (1 µM compound, NADPH cofactor). Identify metabolites via LC-MS/MS (Q-TOF) and compare to synthetic standards .
- In Vivo : Administer radiolabeled compound (e.g., C) to rodents. Collect plasma, urine, and feces for mass balance studies. Profile metabolites using radio-HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
